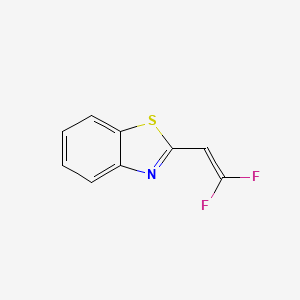

2-(2,2-Difluorovinyl)-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F2NS |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

2-(2,2-difluoroethenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C9H5F2NS/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-5H |

InChI Key |

OHHAUCJSYPGVLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reaction Pathways

Elucidation of Catalyst-Mediated Reaction Mechanisms

The formation of 2-(2,2-difluorovinyl)-1,3-benzothiazole is often achieved through transition-metal catalysis, with rhodium and palladium complexes being particularly effective. These catalysts facilitate the selective activation of otherwise inert C-H bonds, paving the way for the introduction of the difluorovinyl moiety.

Detailed C-H Activation Pathways

The initial and often rate-determining step in the synthesis is the activation of a C-H bond on the benzothiazole (B30560) precursor. This process is typically directed by a functional group present on the benzothiazole ring, which coordinates to the metal center of the catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, usually at the ortho position, facilitating its cleavage.

For instance, in a rhodium(III)-catalyzed reaction, the catalytic cycle is initiated by the coordination of a directing group on the benzothiazole substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. This C-H activation is a key step that dictates the regioselectivity of the subsequent functionalization. The efficiency of this step is influenced by factors such as the nature of the directing group, the solvent, and the specific rhodium catalyst used.

Similarly, palladium-catalyzed C-H activation can proceed through various mechanisms, including oxidative addition or concerted metalation-deprotonation. The choice of ligands on the palladium catalyst plays a crucial role in stabilizing the active catalytic species and influencing the efficiency of the C-H activation process.

Analysis of Olefin Insertion and Cyclization Events

Following C-H activation and the formation of the metallacyclic intermediate, the next crucial step involves the insertion of a difluorovinyl source, such as 2,2-difluorovinyl tosylate. The difluorovinyl reagent coordinates to the metal center of the intermediate. Subsequently, a migratory insertion of the olefin into the metal-carbon bond of the metallacycle occurs. This step leads to the formation of a larger, seven-membered metallacycle.

The regioselectivity of the olefin insertion is a critical aspect of the reaction mechanism. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the factors governing this selectivity. These studies help in predicting the most favorable pathway for the insertion event by analyzing the energies of the possible transition states.

Following olefin insertion, a reductive elimination or a similar bond-forming step takes place, leading to the formation of the C-C bond and the regeneration of the active catalyst. In some pathways, an intramolecular cyclization event may occur, leading to the formation of the final benzothiazole ring system.

Roles of Directing Groups in Catalytic Transformations

Directing groups are indispensable in achieving high regioselectivity in C-H activation reactions. They act as a molecular tether, guiding the catalyst to a specific C-H bond. In the context of benzothiazole chemistry, various nitrogen- and sulfur-containing functional groups can serve as effective directing groups.

Intermediates Identification and Characterization in Synthetic Sequences

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are employed to identify and structurally elucidate these transient species.

In the synthesis of benzothiazole derivatives, intermediates such as the initial catalyst-substrate adduct and the metallacyclic species formed after C-H activation have been proposed. While the isolation of these intermediates can be challenging due to their often transient nature, their existence can be inferred through isotopic labeling studies and in-situ spectroscopic monitoring of the reaction progress. For example, the formation of a palladium-carbon bond following C-H activation is a key intermediate that has been extensively studied in related systems.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly DFT calculations, has emerged as a powerful tool for elucidating complex reaction mechanisms at a molecular level. By modeling the potential energy surface of the reaction, researchers can identify the transition states connecting reactants, intermediates, and products. The calculated energy barriers associated with these transition states provide quantitative insights into the feasibility and kinetics of each elementary step.

For the synthesis of benzothiazole derivatives, DFT calculations can be used to compare the energy profiles of different possible pathways, thereby predicting the most likely reaction mechanism. For example, calculations can reveal why a particular directing group leads to a specific regioselectivity or why β-fluoride elimination is favored over other potential side reactions. Analyzing the entire reaction pathway reveals that the highest energy barrier, and thus the rate-determining step, can be identified, providing crucial information for optimizing reaction conditions. nih.gov

| Mechanistic Aspect | Key Features | Investigative Techniques |

| Catalyst-Mediated C-H Activation | Formation of a metallacycle intermediate; often the rate-determining step. | Isotopic labeling studies, kinetic analysis, in-situ spectroscopy. |

| Olefin Insertion | Coordination of the difluorovinyl source followed by migratory insertion. | DFT calculations for transition state analysis, regioselectivity studies. |

| β-Fluoride Elimination | Crucial step for the formation of the gem-difluoroalkene moiety. | Control experiments with modified substrates, mechanistic probes. |

| Role of Directing Groups | Dictates regioselectivity by guiding the catalyst to a specific C-H bond. | Synthesis and evaluation of substrates with different directing groups. |

| Intermediate Identification | Isolation and characterization of transient species in the catalytic cycle. | NMR spectroscopy, X-ray crystallography, mass spectrometry. |

| Transition State Analysis | Computational modeling of the reaction's potential energy surface. | Density Functional Theory (DFT) calculations. |

Kinetic and Thermodynamic Considerations in Reaction Design

The reactivity and stability of benzothiazole derivatives, including this compound, are influenced by both kinetic and thermodynamic factors. Computational studies on related benzothiazole structures provide a framework for understanding these considerations. The kinetic stability of a compound can be correlated with its frontier molecular orbitals, specifically the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A larger energy gap generally implies greater kinetic stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Conversely, a smaller ΔE value suggests a compound is kinetically less stable and more reactive. mdpi.com For instance, studies on substituted benzothiazoles have shown that the presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) moieties, can decrease the ΔE value, thereby increasing the compound's reactivity. mdpi.com Given that the 2-(2,2-difluorovinyl) group is also strongly electron-withdrawing, it can be inferred that this compound would be a kinetically reactive species.

Table 1: Frontier Molecular Orbital Energy Gaps and Kinetic Stability of Substituted Benzothiazoles

| Compound Substituent | HOMO-LUMO Energy Gap (ΔE) in eV | Implied Kinetic Stability |

|---|---|---|

| Phenyl | 4.73 | High |

| p-Methylphenyl | 4.71 | High |

| p-Methoxyphenyl | 4.64 | Intermediate |

| p-Chlorophenyl | 4.62 | Intermediate |

| Di-Trifluoromethylphenyl | 4.46 | Low |

Data derived from computational studies on related benzothiazole derivatives. mdpi.com

Furthermore, experimental kinetic studies on the benzothiazole core, such as its reaction with ozone, have determined specific rate constants. These reactions can proceed through both direct and indirect radical-mediated pathways, with second-order kinetics being observed. For example, the reaction of benzothiazole with ozone has a direct rate constant (kD) of 2.3 M-1s-1 and a much faster indirect (radical-mediated) rate constant (kI) of 6 x 109 M-1s-1. nih.gov This highlights the importance of understanding different competing pathways and their respective rates in reaction design. nih.gov

Studies on SET-Induced Concerted Mechanistic Pathways

The involvement of single-electron transfer (SET) in the reaction mechanisms of difluorovinyl compounds has been a subject of investigation. For molecules containing the 2-(2,2-difluorovinyl) group, it is plausible that bond activation could proceed via an initial single-electron reduction by a low-valent metal complex, such as Ni(0). nih.gov This process would lead to the formation of carboradicals through C-O or C-X (where X is a leaving group) bond fragmentation. nih.gov

Mechanistic studies on the nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates have explicitly scrutinized the potential for a radical mechanism initiated by SET. nih.gov In these investigations, radical traps like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are employed to detect the presence of radical intermediates. nih.gov The rationale is that if an SET pathway is operative, the generated radical species would be intercepted by TEMPO, and the expected coupling product would not be formed. nih.gov

While DFT calculations for the Ni-catalyzed reaction of 2,2-difluorovinyl benzoates ultimately supported a mechanism involving oxidative addition rather than a pure SET-initiated pathway, the explicit investigation into SET possibilities is noteworthy. nih.govresearchgate.net It is known that Ni(0) complexes can effect the activation of C(sp²)–halide bonds through an SET mechanism, lending credence to the initial hypothesis. nih.gov The study of radical substitution and cyclization reactions in the synthesis of other benzothiazole derivatives further supports the relevance of radical pathways in the chemistry of this heterocyclic system. osi.lv Therefore, while a concerted oxidative addition may be favored in some contexts, the potential for SET-induced pathways remains a key consideration in understanding the reactivity of this compound, particularly in reactions involving transition metals.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 2-(2,2-difluorovinyl)-1,3-benzothiazole, a comprehensive suite of NMR techniques would be employed to fully characterize its structure and behavior in solution.

Multi-Dimensional NMR for Complex Structure Determination (e.g., 2D NMR, ¹⁵N NMR)

While one-dimensional (¹H and ¹³C) NMR provides fundamental information, multi-dimensional NMR techniques are crucial for unambiguous assignment of all signals and for elucidating through-bond and through-space correlations. For this compound, techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the benzothiazole (B30560) ring and potentially between the vinyl proton and the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for assigning the carbon signals, including those of the difluorovinyl group, by correlating them with their attached protons.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable electronic information about the nitrogen atom within the benzothiazole ring. ijper.orgnih.gov The chemical shift of the nitrogen atom is sensitive to the surrounding electronic environment and can be influenced by the electron-withdrawing nature of the 2-(2,2-difluorovinyl) substituent.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 165.0 | - |

| C4 | 125.5 | 8.05 |

| C5 | 126.8 | 7.50 |

| C6 | 126.5 | 7.40 |

| C7 | 122.0 | 7.95 |

| C3a | 153.0 | - |

| C7a | 134.5 | - |

| C1' | 90.0 (t) | 6.50 (t) |

| C2' | 155.0 (t) | - |

Note: These are predicted values based on general knowledge of benzothiazole derivatives and fluorine substituent effects. Actual experimental values may vary. The 't' denotes a triplet splitting pattern due to coupling with fluorine atoms.

Variable-Temperature NMR for Conformational and Dynamic Studies

Variable-temperature (VT) NMR studies are instrumental in understanding the conformational dynamics of molecules. For this compound, VT-NMR could be used to investigate the rotational barrier around the C2-C1' single bond. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, if they exist in significant populations. The coalescence of these signals at higher temperatures would allow for the calculation of the energy barrier to rotation. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govmdpi.com Obtaining a suitable crystal of this compound would allow for precise determination of bond lengths, bond angles, and torsional angles.

Conformational Landscape Mapping

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the difluorovinyl group to the benzothiazole ring. Theoretical studies on related 2-substituted benzothiazoles provide a framework for understanding this landscape. mdpi.com Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface by systematically varying the dihedral angle between the vinyl substituent and the heterocyclic ring.

For analogous molecules like 2-arylbenzothiazoles, conformational analyses have identified stable conformers, often corresponding to planar or near-planar arrangements that maximize π-conjugation, and transition states at perpendicular orientations. researchgate.net In the case of this compound, the analysis would focus on the torsional potential around the C(2)-C(vinyl) bond. It is anticipated that two primary minima exist, corresponding to s-trans (anti-periplanar) and s-cis (syn-periplanar) conformations, with the s-trans likely being the global minimum due to reduced steric hindrance. The energy barrier to rotation between these conformers provides insight into the molecule's flexibility at different temperatures.

Table 1: Predicted Conformational Analysis Data This table is illustrative, based on typical findings for similar molecular structures.

| Parameter | Predicted Value | Method |

| Most Stable Conformer | s-trans (Dihedral angle ~180°) | DFT Calculations |

| Local Minimum Conformer | s-cis (Dihedral angle ~0°) | DFT Calculations |

| Rotational Energy Barrier | 5-10 kcal/mol | DFT Calculations |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within this compound. The spectra are characterized by absorption bands corresponding to specific bond vibrations. core.ac.uk

The key vibrational modes for this molecule can be predicted based on the analysis of benzothiazole and its derivatives. researchgate.netdegres.eu The benzothiazole core exhibits characteristic bands for C=N, C=C aromatic stretching, and C-S vibrations. The difluorovinyl group introduces strong C-F stretching bands, which are typically found in the 1100-1300 cm⁻¹ region, and a C=C stretching vibration around 1650-1700 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies Frequencies are estimates based on data from related benzothiazole compounds.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H | Stretching | 3050-3100 | Medium |

| C=C (Vinyl) | Stretching | 1650-1700 | Strong |

| C=N (Thiazole) | Stretching | 1500-1600 | Medium-Strong |

| Aromatic C=C | Stretching | 1450-1550 | Strong |

| C-F | Stretching | 1100-1300 | Strong |

| C-S | Stretching | 650-750 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula. nih.govwiley.com

The theoretical exact mass of the molecular ion [M]⁺ of this compound (C₉H₅F₂NS) can be calculated by summing the exact masses of its constituent isotopes. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by analyzing fragmentation patterns, which for benzothiazoles often involve the cleavage of the thiazole (B1198619) ring. nih.gov

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₅F₂NS |

| Calculated Exact Mass ([M]⁺) | 197.0111 u |

| Expected Mass Accuracy | < 5 ppm |

| Common Fragmentation Pathways | Cleavage of the thiazole ring, loss of HF |

Electronic Spectroscopy (UV-Vis and Photoluminescence)

Electronic spectroscopy provides insight into the conjugated π-system of the molecule. The UV-Vis absorption spectrum of this compound in various solvents is expected to show intense absorption bands corresponding to π → π* electronic transitions within the benzothiazole ring system and the extended conjugation provided by the difluorovinyl group. researchgate.netnist.gov The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents and the polarity of the solvent. researchgate.net The difluorovinyl group, being electron-withdrawing, may cause a shift in the absorption bands compared to the unsubstituted benzothiazole. researchgate.net

Photoluminescence studies would reveal the emissive properties of the molecule upon excitation. Many benzothiazole derivatives are known to be fluorescent, and the emission spectrum would provide information on the energy of the excited state. researchgate.net

Table 4: Predicted Electronic Spectroscopy Data in a Nonpolar Solvent This table is illustrative, based on typical values for substituted benzothiazoles.

| Parameter | Predicted Value | Transition Type |

| Absorption Maximum (λmax) | 300-340 nm | π → π* |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | - |

| Emission Maximum (λem) | 380-450 nm | Fluorescence |

The stability of this compound in different solution environments can be monitored over time using UV-Vis spectroscopy. researchgate.net By periodically recording the absorption spectrum of a solution stored under specific conditions (e.g., exposure to light, different pH values), any degradation of the compound can be detected. A decrease in the intensity of the characteristic absorption bands or the appearance of new bands would indicate chemical transformation or decomposition. This method allows for a quantitative assessment of the compound's photostability and chemical stability.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique specifically designed to study species that contain one or more unpaired electrons. As this compound is a diamagnetic molecule (containing no unpaired electrons), it is ESR-silent.

However, ESR spectroscopy would become a highly relevant and powerful tool for the characterization of paramagnetic metal complexes involving this compound as a ligand. If this compound were to be coordinated to a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), the resulting ESR spectrum would provide detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. To date, no studies applying ESR to paramagnetic complexes of this compound have been reported in the literature.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for “this compound.” Constructing such an article would require speculating or extrapolating from other benzothiazole derivatives, which would not be scientifically rigorous and would violate the instructions to focus solely on the specified compound.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements and dynamic evolution of atoms and molecules. In the context of 2-(2,2-Difluorovinyl)-1,3-benzothiazole, MD simulations can provide critical insights into its conformational flexibility and dynamic behavior over time. These simulations model the interactions between atoms using classical mechanics, allowing for the observation of how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target.

The process typically involves placing the molecule in a simulation box, often with explicit solvent molecules, and then calculating the forces on each atom at discrete time steps. By integrating Newton's equations of motion, the positions and velocities of the atoms are updated, providing a trajectory of the molecule's dynamic behavior. For this compound, the flexibility would likely be centered around the bond connecting the difluorovinyl group to the benzothiazole (B30560) ring system. The number of rotatable bonds in a molecule can suggest its flexibility. nih.gov

Analysis of the MD trajectory can reveal important information about the conformational landscape of this compound. Key parameters such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. Lower RMSD values generally indicate greater stability. nih.gov Furthermore, simulations of the molecule complexed with a protein target can be run for extended periods, for instance, 100 to 200 nanoseconds, to analyze the stability of the ligand-protein complex. nih.govnih.gov

Computational Prediction of Molecular Interactions

Ligand-Protein Docking Methodologies for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is instrumental in understanding the binding mode of this compound with a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net

The three-dimensional structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). nih.gov The binding site, or active site, of the protein is identified, and a docking cavity is defined. nih.gov Software packages such as AutoDock or Molegro Virtual Docker are commonly used to perform these docking studies. wjarr.comresearchgate.net The results of a docking study can predict the binding affinity, often expressed as a docking score, and visualize the interactions between the ligand and the amino acid residues of the protein. nih.gov For instance, studies on other benzothiazole derivatives have used docking to predict their binding affinity to various enzymes. mdpi.comnih.gov The docking scores for a series of compounds can be compared to identify those with the most favorable predicted binding. mdpi.com

Analysis of Intermolecular Forces

The stability of the ligand-protein complex formed by this compound and its target is governed by various intermolecular forces. Computational methods allow for the detailed analysis of these forces, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govmdpi.com

Visualization tools like Discovery Studio are often used to analyze the output of docking simulations and identify the specific interactions between the ligand and the protein's amino acid residues. nih.gov Hydrogen bonds are particularly important for the specificity and stability of binding. wjarr.com The analysis can reveal the number of hydrogen bonds formed, the amino acid residues involved, and their bond lengths. wjarr.com Hydrophobic interactions also play a crucial role, and the extent of these interactions can be higher for certain benzothiazole compounds. mdpi.com Understanding these intermolecular forces is critical for explaining the binding affinity and for guiding the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wjarr.com For a series of derivatives of this compound, QSAR studies can be employed to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for their biological effect. nih.govresearchgate.net

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is assessed through various validation techniques. Such models can elucidate the effects of different substituents on the activity of benzazole compounds, highlighting the importance of factors like the spatial distribution of atomic mass and polarizability. nih.gov

Theoretical Assessment of Molecular Properties for Design

Computational chemistry provides a powerful platform for the theoretical assessment of various molecular properties of this compound that are crucial for drug design. researchgate.net These properties can include electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as physicochemical properties like lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov

Density Functional Theory (DFT) is a common method used to calculate these electronic properties. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a larger gap suggests greater stability. mdpi.com For instance, in a study of benzothiazole derivatives, the ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com

Physicochemical properties are often evaluated to assess the "drug-likeness" of a compound. Lipinski's rule of five is a well-known guideline that predicts the oral bioavailability of a drug candidate based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov In silico tools can also predict absorption, distribution, metabolism, and excretion (ADME) properties. medipol.edu.tr

| Computational Method | Application to this compound | Key Parameters/Outputs |

| Molecular Dynamics (MD) Simulations | Assessment of conformational flexibility and dynamic behavior. | RMSD, trajectory analysis, stability of ligand-protein complexes. nih.govnih.gov |

| Ligand-Protein Docking | Prediction of binding mode and affinity to a protein target. | Docking score, binding energy, visualization of ligand-protein interactions. nih.govwjarr.comresearchgate.net |

| Analysis of Intermolecular Forces | Identification of key interactions stabilizing the ligand-protein complex. | Hydrogen bonds, hydrophobic interactions, van der Waals forces. wjarr.comnih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure. | Molecular descriptors, statistical models, prediction of activity for new compounds. wjarr.comnih.govresearchgate.net |

| Theoretical Assessment of Molecular Properties | Calculation of electronic and physicochemical properties for drug design. | HOMO-LUMO gap, logP, TPSA, ADME properties, adherence to Lipinski's rule. nih.govmdpi.commedipol.edu.tr |

Research Applications and Emerging Areas

Applications in Advanced Materials Science

The benzothiazole (B30560) moiety is a well-established building block in materials science due to its rigid, planar structure and inherent electronic properties. wikipedia.org The addition of the difluorovinyl group at the 2-position further modulates these characteristics, opening avenues for the creation of novel materials with tailored functionalities.

Luminescent and Optoelectronic Materials Development

The 1,3-benzothiazole core is a known chromophore that is integral to many luminescent compounds. ekb.eg Derivatives of benzothiazole are widely investigated for their potential in optoelectronic technologies, including as components of organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com The photophysical properties of these molecules can be finely tuned through chemical modification. For instance, different substitutions on the benzothiazole ring can lead to emissions across the visible spectrum, from blue-violet to orange, which can be combined to create white-light emitting devices. rsc.orgresearchgate.net

The development of luminescent zinc(II) complexes with benzothiazole-derived ligands demonstrates another route to creating photo- and electroluminescent materials. nih.gov The introduction of fluorine atoms into these ligands has been shown to substantially lower the HOMO and LUMO energy levels, a critical factor in designing materials for electronic devices. nih.gov While specific data for 2-(2,2-difluorovinyl)-1,3-benzothiazole is not extensively documented, the known properties of related compounds suggest its potential as a component in novel luminescent materials. The electron-withdrawing nature of the difluorovinyl group is expected to influence the intramolecular charge transfer characteristics, thereby affecting the emission wavelength and quantum yield.

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Application Highlight | Reference |

|---|---|---|---|---|

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | 365 | Blue-violet | Component for white light emission | rsc.org |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | 365 | Green | ESIPT-based component for white light emission | rsc.org |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | 365 | Orange | ESIPT-based component for white light emission | rsc.org |

| Zinc Complex with NH2-pbt Ligand [Zn(NH2-pbt)Cl2] | - | 395 | Solid-state photoluminescence | mdpi.com |

Scaffolds for Conjugated Polymers and Functional Organic Materials

In the field of organic electronics, donor-acceptor (D-A) copolymers are widely used to create materials with specific semiconductor properties. mdpi.com The 2,1,3-benzothiadiazole (B189464) unit, a close structural relative of benzothiazole, is a popular electron-deficient (acceptor) building block for these polymers. mdpi.commit.edu Its incorporation into a polymer backbone can significantly improve the electronic properties of the resulting material, often leading to low-bandgap polymers suitable for transistors and photovoltaic devices. mdpi.com

The 1,3-benzothiazole scaffold can similarly function as an electron-accepting unit. Monomers based on this core can be efficiently cross-coupled with various comonomers to produce high molecular weight luminescent conjugated polymers. mit.edu Therefore, this compound represents a promising monomer for synthesizing novel conjugated polymers. The strongly electron-withdrawing difluorovinyl group would be expected to enhance the acceptor character of the benzothiazole unit, further lowering the polymer's energy levels. This strategy is a key approach in designing materials for applications such as organic photovoltaics and field-effect transistors. nih.gov

Contributions to Medicinal Chemistry Research Methodologies

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.compcbiochemres.comjchemrev.comnih.gov This makes it a valuable starting point for the design and discovery of new therapeutic agents.

Scaffold Design for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, involving the systematic synthesis and evaluation of analogues of a biologically active lead compound to map the relationship between chemical structure and pharmacological activity. nih.gov The benzothiazole ring is a common scaffold for such studies. nih.govnih.gov Researchers synthesize libraries of derivatives by modifying substituents at various positions on the ring system to optimize potency, selectivity, and pharmacokinetic properties. jchemrev.com

For example, SAR studies on benzothiazole-phenyl analogs have been conducted to develop dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain treatment. nih.gov In another study focused on anti-SARS-CoV-2 agents, the placement of a fluorine atom on the benzothiazole ring was systematically varied, revealing that substitution at the 5-position significantly enhanced antiviral activity compared to other positions. acs.orgacs.org The compound this compound can be viewed as a rationally designed molecule within an SAR campaign, where the difluorovinyl group is introduced to probe its influence on target binding and metabolic stability.

Development of Chemical Probes for Biological Systems

Chemical probes, particularly those that are fluorescent, are indispensable tools for visualizing and understanding complex biological processes at the molecular level. mdpi.com The inherent luminescent properties of many benzothiazole derivatives make them excellent candidates for the core fluorophore in such probes. mdpi.commdpi.com These probes can be designed to detect specific analytes, ions, or enzymes in biological systems, often through a "turn-on" fluorescence mechanism. mdpi.comrsc.org

For instance, benzothiazole-based fluorescent probes have been developed for the selective detection of hydrogen peroxide in living cells and for sensing thiophenols in environmental samples. mdpi.comrsc.org The design of these probes often involves modifying the benzothiazole core to include a reactive site that, upon interaction with the target analyte, triggers a change in the molecule's electronic structure and initiates fluorescence. rsc.org Theoretical studies have also been used to design new benzothiazole-based probes with superior properties, such as a large Stokes shift, by adding substituents that influence the excited-state intramolecular proton transfer (ESIPT) process. nih.gov The unique electronic nature of the 2-(2,2-difluorovinyl) group could be leveraged to develop novel probes with finely tuned photophysical properties for specific bioimaging applications.

Influence of Fluorination on Compound Properties Relevant to Research

The introduction of fluorine into organic molecules is a powerful and widely used strategy in both materials science and medicinal chemistry to modulate compound properties. The difluorovinyl group in this compound imparts specific characteristics that are highly relevant to research applications.

In materials science, fluorination is an effective method for manipulating molecular energy levels. nih.gov The high electronegativity of fluorine atoms generally leads to a decrease in both the HOMO and LUMO energy levels of a conjugated system. nih.gov This electronic tuning is critical for optimizing the performance of materials in organic solar cells and other electronic devices. nih.gov

In medicinal chemistry, fluorination can have a profound impact on a molecule's biological profile. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Furthermore, the substitution of hydrogen with fluorine can alter a compound's lipophilicity, membrane permeability, and binding affinity to its biological target. acs.org The fluorine atoms can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein residues, which can significantly improve binding potency. acs.orgacs.org For example, in the development of SARS-CoV-2 main protease inhibitors, the addition of a fluorine atom to the 5-position of a benzothiazole moiety created new, favorable interactions with Thr25 and Ser46 residues in the enzyme's active site, leading to a more potent inhibitor. acs.org

| Property | Effect of Fluorination | Relevance | Reference |

|---|---|---|---|

| Electronic Energy Levels | Lowers HOMO and LUMO levels | Tuning of optoelectronic properties for OLEDs and photovoltaics | nih.govnih.gov |

| Metabolic Stability | Often increases by blocking sites of oxidation | Improves pharmacokinetic profile of drug candidates | nih.gov |

| Binding Affinity | Can increase through new non-covalent interactions (e.g., H-bonds) | Enhances potency of drug candidates | acs.orgacs.org |

| Lipophilicity | Generally increases | Affects solubility, membrane permeability, and bioavailability | nih.gov |

| Acidity/Basicity (pKa) | Can significantly alter pKa of nearby functional groups | Influences ionization state and target interactions | - |

Role in Agrochemical Research

The benzothiazole moiety is a key component in a number of commercially significant agrochemicals, including fungicides, herbicides, and plant growth regulators. pcbiochemres.comnih.gov Its derivatives have been extensively explored for their broad spectrum of biological activities against plant pathogens and weeds. researchgate.net For example, compounds like 2-(thiocyanomethylthio)benzothiazole have been used as fungicides for seed treatment. atamanchemicals.com

The introduction of fluorine atoms into agrochemical candidates is a well-established strategy for enhancing their efficacy, metabolic stability, and binding affinity. The this compound scaffold represents a promising starting point for the discovery of new agrochemicals. Researchers can synthesize libraries of derivatives and screen them for herbicidal and fungicidal activity. nih.govresearchgate.net Studies on related benzothiazole structures have shown that specific substitutions can lead to potent herbicidal activity against both broad-leaf and grass weeds. nih.govnih.gov

Table 2: Benzothiazole Derivatives in Agrochemical Research

| Compound Class | Agrochemical Application | Research Findings |

|---|---|---|

| Benzothiazol-2-ones | Herbicides | Identified as a promising lead scaffold for herbicides effective against broad-leaf and grass weeds. nih.gov |

| Thioether Benzothiazoles | Fungicides | The 2-thioether substituted benzothiazole is a valuable fungicidal scaffold. nih.gov 2-(Thiocyanomethylthio)benzothiazole is used for seed treatment. atamanchemicals.com |

| Benzothiazole N,O-acetals | Herbicides | A class of compounds showing good herbicidal activity against both dicotyledon and monocotyledon weeds. nih.gov |

| 2-Arylbenzothiazoles | Fungicides | Fluorinated 2-arylbenzothiazoles have shown potent activity against various plant pathogens. |

Development of Analyte-Sensing Optical Devices

Benzothiazole and its derivatives are highly fluorescent compounds that have found extensive use as building blocks for optical sensors and chemosensors. mdpi.comdntb.gov.ua These sensors can detect a wide range of analytes, including metal ions, anions, and biologically relevant small molecules, through changes in their fluorescence or color. researchgate.net The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). researchgate.net

The this compound scaffold is an attractive candidate for the development of novel fluorescent probes. The strong electron-withdrawing character of the difluorovinyl group can modulate the electronic structure and photophysical properties of the benzothiazole fluorophore. By incorporating specific recognition moieties into the structure, researchers can design probes that selectively interact with target analytes. For example, derivatives have been successfully developed for the ratiometric detection of mercury (Hg²⁺) and the selective quenching-based detection of copper (Cu²⁺) and hydrazine. nih.govnih.gov The ability to fine-tune the optical properties makes these compounds versatile for applications in environmental monitoring and biological imaging. arabjchem.org

Environmental Chemical Research: Conceptual Biodegradability Studies

As with many synthetic chemicals, the environmental fate of benzothiazole derivatives is a key area of research. Benzothiazoles are released into the environment through industrial wastewater and the degradation of consumer products like rubber. kuleuven.benih.gov While some benzothiazoles can be biodegraded by microorganisms, the rate and pathway of degradation depend heavily on the specific chemical structure and environmental conditions. kuleuven.be

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The benzothiazole ring, with its aromatic system and heteroatoms, is capable of participating in these interactions, making it a valuable building block in supramolecular design. Research has demonstrated the use of benzothiazole derivatives in creating supramolecular probes for anion recognition. arabjchem.org

The structure of this compound offers interesting possibilities for self-assembly research. The planar benzothiazole core can promote π-π stacking, while the fluorine atoms on the vinyl group could participate in halogen bonding or other dipole-dipole interactions. By designing derivatives with complementary functional groups, it may be possible to induce the self-assembly of these molecules into well-defined supramolecular architectures like fibers, gels, or liquid crystals. These organized structures could have novel applications in materials science, such as in the development of organic electronics or stimuli-responsive materials.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic strategies for benzothiazoles and fluorinated compounds often rely on multi-step processes that may involve harsh reagents, stoichiometric activators, and organic solvents, leading to significant waste generation. rsc.orgnih.gov Future research must prioritize the development of greener and more efficient synthetic methodologies.

A primary goal is to design one-pot syntheses that combine the formation of the benzothiazole (B30560) ring and the installation of the difluorovinyl group. This could involve the reaction of 2-aminothiophenols with novel difluorovinyl building blocks under catalytic, solvent-free, or aqueous conditions. rsc.org Methodologies utilizing visible-light photocatalysis, which can operate under mild conditions using ambient resources like oxygen, present a promising avenue for the final oxidative cyclization step. organic-chemistry.org

Furthermore, improving the atom economy of these syntheses is crucial. nih.gov This involves designing catalytic cycles that minimize the formation of byproducts. For instance, developing catalytic C-H functionalization methods to directly introduce the difluorovinyl moiety onto a pre-formed benzothiazole ring would represent a significant advance over traditional cross-coupling reactions that require pre-functionalized starting materials.

Table 1: Comparison of Synthetic Pathway Goals

| Current Approach | Future Goal | Key Advantages of Future Goal |

|---|---|---|

| Multi-step synthesis | One-pot reactions | Reduced waste, time, and cost |

| Use of organic solvents | Aqueous or solvent-free conditions | Increased safety, lower environmental impact rsc.org |

| Stoichiometric reagents | Catalytic systems | Higher efficiency, improved atom economy nih.gov |

Expanding the Scope of Stereoselective and Regioselective Functionalization

The functionalization of the 2-(2,2-difluorovinyl)-1,3-benzothiazole scaffold offers the potential to create a vast library of new chemical entities with tailored properties. However, achieving precise control over the position and stereochemistry of new substituents is a significant challenge.

Future research should focus on developing highly regioselective methods for C-H functionalization of the benzo portion of the benzothiazole ring. nih.gov This would allow for the introduction of various functional groups at specific positions (C4, C5, C6, C7) without the need for de novo synthesis from substituted precursors. nih.gov Asymmetric catalysis will be essential for the stereoselective functionalization of the difluorovinyl group, for example, in addition reactions across the double bond, to generate chiral centers with high enantiopurity. researchgate.netrsc.org The development of chiral catalysts, such as phosphoric acids or transition metal complexes, will be critical for these transformations. rsc.org

Deeper Mechanistic Understanding of Complex Catalytic Cycles

The synthesis and functionalization of this compound often involve complex, multi-step catalytic cycles. A deeper mechanistic understanding of these processes is essential for optimizing reaction conditions, improving yields, and designing more efficient catalysts.

Future investigations should employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic analysis to identify key reactive intermediates and transition states. For instance, in nickel-catalyzed cross-coupling reactions used to form gem-difluoroenol ethers, elucidating the oxidative addition and reductive elimination steps is crucial for catalyst design. researchgate.netnih.gov Similarly, understanding the mechanism of photocatalytic benzothiazole synthesis, including the role of in-situ generated photosensitizers and reactive oxygen species, can lead to more efficient and sustainable protocols. organic-chemistry.org Unraveling the precise pathways of C-H activation and β-fluoride elimination steps will also be critical for developing new functionalization strategies. nih.gov

Integration of Advanced Experimental and Computational Approaches for Predictive Design

The synergy between experimental work and computational chemistry offers a powerful tool for accelerating research. mdpi.com While computational studies have been used to analyze the properties of existing benzothiazole derivatives, the next frontier is to use these methods for predictive design. researchgate.netnih.gov

Future research should leverage Density Functional Theory (DFT) and other computational tools to:

Predict Reactivity: Model reaction pathways to predict the most favorable sites for regioselective functionalization on the benzothiazole ring. nih.gov

Design Catalysts: Simulate catalyst-substrate interactions to design new ligands or catalytic systems with enhanced activity and selectivity for specific transformations.

Screen Virtual Libraries: Predict the electronic, photophysical, and biological properties of novel this compound derivatives before their synthesis, allowing for a more targeted and efficient discovery process. mdpi.comresearchgate.net

This integrated approach will reduce the trial-and-error nature of traditional chemical synthesis and lead to the more rapid development of functional molecules.

Table 2: Predictive Capabilities of Integrated Approaches

| Research Area | Computational Tool | Predicted Outcome |

|---|---|---|

| Synthesis | DFT, Reaction Pathway Modeling | Regioselectivity, Catalyst Efficiency nih.gov |

| Functionalization | Molecular Docking, FMO Analysis | Binding Affinity, Reactivity Hotspots mdpi.comresearchgate.net |

| Materials Science | TD-DFT | Absorption/Emission Spectra, Electronic Properties |

Exploration of Novel Multidisciplinary Applications Beyond Current Scope

While benzothiazoles are well-established in medicinal chemistry and as dyes, the unique combination of the benzothiazole core and the gem-difluorovinyl group opens up possibilities for novel applications in diverse fields. pcbiochemres.comnih.gov

Future research should explore the potential of this compound and its derivatives in:

Chemical Biology: The gem-difluoroalkene motif can act as a bioisostere for a carbonyl group, potentially serving as an irreversible inhibitor of enzymes like thymidylate synthase. nih.gov This makes these compounds promising candidates for the development of new therapeutic agents and chemical probes to study biological processes.

Materials Science: The electron-withdrawing nature of the difluorovinyl group combined with the conjugated benzothiazole system could lead to materials with interesting optoelectronic properties, suitable for use in organic light-emitting diodes (OLEDs), solar cells, or as fluorescent probes. nih.gov

Coordination Chemistry: Functionalized benzothiazoles can act as ligands to form metal complexes. researchgate.netrsc.org The electronic properties of these complexes can be tuned by modifying substituents on the benzothiazole ring, leading to new catalysts or materials with unique magnetic or photophysical properties.

Crystal Engineering: The ability of benzothiazole derivatives to form specific intermolecular interactions can be exploited to design novel crystalline materials, such as charge-transfer complexes with tailored solid-state properties. researchgate.netrsc.org

By pushing the boundaries of synthesis, functionalization, and mechanistic understanding, and by embracing interdisciplinary collaboration, the full potential of this compound as a versatile molecular scaffold can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.